molecular formula C8H4BrClN2 B13990967 2-Bromo-8-chloro-1,5-naphthyridine

2-Bromo-8-chloro-1,5-naphthyridine

Cat. No.: B13990967
M. Wt: 243.49 g/mol
InChI Key: DYCFODZITDVHCL-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-1,5-naphthyridine (CAS: 1823880-71-2) is a dihalogenated 1,5-naphthyridine derivative with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . This compound is synthesized via regioselective bromination and chlorination of the 1,5-naphthyridine core, often serving as a key intermediate in medicinal chemistry and materials science. Its structure features bromine and chlorine substituents at the 2- and 8-positions, respectively, which significantly influence its electronic properties and reactivity in cross-coupling reactions such as Suzuki-Miyaura protocols .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

2-bromo-8-chloro-1,5-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-7-2-1-6-8(12-7)5(10)3-4-11-6/h1-4H

InChI Key

DYCFODZITDVHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-chloro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 1,5-naphthyridine with bromine and chlorine under controlled conditions. For example, the 1,5-naphthyridine derivatives can be prepared and converted into the corresponding 2-chloro derivative using phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-chloro-1,5-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Phosphorus Oxychloride: Used for chlorination reactions.

    Arylboronic Acids: Used in cross-coupling reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring.

Scientific Research Applications

2-Bromo-8-chloro-1,5-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-8-chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects : The 2- and 8-positions in 1,5-naphthyridines are electronically distinct from the 3- and 4-positions. For example, bromination at the 2-position (as in the target compound) requires specific conditions (e.g., bromine in acetic acid), while 3-bromo derivatives form under different protocols (e.g., N-bromosuccinimide) .
  • Dihalogenated vs. Monohalogenated: Dihalogenated derivatives (e.g., 2-Br/8-Cl) exhibit enhanced reactivity in cross-coupling reactions compared to mono-halogenated analogs like 4-Bromo-1,5-naphthyridine. This is attributed to synergistic electronic effects between halogens .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: this compound reacts with arylboronic acids (e.g., 4-formylarylboronic acid) under Pd(dppf)Cl₂ catalysis to yield 8-aryl-substituted naphthyridines, crucial for drug discovery . In contrast, 3-Bromo-8-chloro-1,5-naphthyridine undergoes amine coupling at the 8-position to generate antimalarial agents (e.g., compound 70 with dipropylaminomethyl groups) .
  • Comparative Reactivity : The 2-bromo substituent in the target compound is more reactive toward Suzuki coupling than 4-bromo analogs due to steric and electronic factors .

Halogen Exchange and Functionalization

  • Bromine vs. Chlorine : Bromine at the 2-position is more labile than chlorine at the 8-position, enabling sequential functionalization. For example, bromine can be replaced via nucleophilic aromatic substitution, while chlorine remains inert under mild conditions .

Physicochemical and Spectral Properties

  • Solubility: this compound shows moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas 2,8-dichloro-1,5-naphthyridine exhibits higher solubility in nonpolar solvents like CCl₄ due to reduced dipole moments .
  • Spectroscopic Features :
    • NMR : 2,8-Dichloro-1,5-naphthyridine displays distinct AB systems for H3/H4 (δ ~8.5–9.0 ppm) and H6/H7 (δ ~7.5–8.0 ppm) . Similar splitting patterns are expected for the target compound.
    • Mass Spectrometry : Dichloro derivatives fragment preferentially at C-Cl bonds (e.g., m/z 215 → 180 [M-Cl]⁺), while brominated analogs fragment at C-Br bonds (e.g., m/z 243 → 164 [M-Br]⁺) .

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